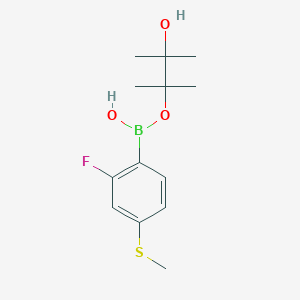

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate

Beschreibung

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is a boronic ester featuring a fluorinated and sulfur-substituted aromatic ring. The 2-fluoro and 4-(methylthio) substituents confer unique electronic properties: fluorine acts as an electron-withdrawing group, while the methylthio (SCH₃) group is moderately electron-donating. This combination may enhance electrophilicity at the boron center, making it reactive in cross-coupling reactions like Suzuki-Miyaura couplings .

The compound is implicated in pharmaceutical applications, particularly in synthesizing anticancer agents. A patent describes its role in the preparation of 8-((2-fluoro-4-(methylthio)phenyl)amino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione, a candidate for treating abnormal cell growth .

Eigenschaften

IUPAC Name |

(2-fluoro-4-methylsulfanylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFO3S/c1-12(2,16)13(3,4)18-14(17)10-7-6-9(19-5)8-11(10)15/h6-8,16-17H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSXCJCKNYTWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)SC)F)(O)OC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate typically involves the hydroboration of alkenes or alkynes. This process entails the addition of a boron-hydrogen (B-H) bond across the unsaturated carbon-carbon bond, resulting in the formation of the corresponding organoborane . The reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency and selectivity. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into borohydrides.

Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate group .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.

Medicine: Research is ongoing to investigate its use in drug development and delivery systems.

Industry: It is utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate involves its role as a boron-containing reagent in various chemical reactions. The boronate group facilitates the formation of carbon-carbon bonds through transmetalation processes in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the transfer of organic groups from boron to palladium .

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro-substituted analog (NO₂, ) exhibits higher reactivity in electrophilic substitutions compared to the target compound’s fluorine and SCH₃ groups. The trifluoromethyl (CF₃) group in further enhances stability and electrophilicity.

- Electron-Donating Groups (EDGs): The methylthio (SCH₃) group in the target compound provides moderate EDG effects, contrasting with the stronger EDG nature of methyl groups in .

Stability and Handling

- Compounds with heteroaromatic rings (e.g., pyrimidine ) or sensitive substituents (e.g., amino ) require inert storage conditions. The target compound’s fluorine and SCH₃ groups likely confer moderate air/moisture stability.

Biologische Aktivität

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is an organoboron compound that has gained attention for its potential applications in organic synthesis and biological research. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and bioconjugation.

The molecular structure of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | (2-fluoro-4-methylsulfanylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |

| Molecular Formula | C13H20BFO3S |

| Molecular Weight | 273.18 g/mol |

| CAS Number | [Not available] |

This compound contains a boronate group, which is known for its ability to participate in various chemical reactions, including those relevant to biological systems.

The biological activity of this compound is primarily attributed to its role as a boron-containing reagent. Boron compounds can interact with biological molecules through bioorthogonal reactions, allowing for selective labeling and targeting of biomolecules. The mechanism involves:

- Transmetalation Processes : The boronate group facilitates the transfer of organic groups from boron to palladium in Suzuki–Miyaura coupling reactions.

- Interaction with Biomolecules : The presence of the fluoro and methylthio substituents enhances the compound's reactivity and selectivity, potentially allowing it to interact with specific proteins or nucleic acids.

Biological Applications

Research indicates that 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate has several potential applications:

- Bioconjugation : It can be used to label biomolecules for imaging or tracking within biological systems.

- Drug Development : Investigations are ongoing into its efficacy as a drug delivery system or as part of therapeutic agents targeting specific diseases.

- Material Science : Its unique properties make it suitable for creating advanced materials and polymers.

Case Studies and Research Findings

Recent studies have highlighted the utility of boron-containing compounds in various biomedical applications:

-

Boron-Based Drugs : A review on boron-based drugs indicates their effectiveness as imaging agents and in therapeutic applications, including cancer treatment through proteasome inhibition .

- For example, Bortezomib, a boronic acid derivative, has been successfully used in treating multiple myeloma by inhibiting the proteasome, leading to cell cycle arrest and apoptosis.

- Fluorescent Probes : Research demonstrates that boronate esters can serve as selective cell-permeable tags for proteins, enhancing fluorescence imaging techniques .

- Target Identification : Studies show that boron compounds can interact with specific protein targets through strong hydrogen bonds, suggesting their potential in drug discovery and development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate, a comparison with similar organoboron compounds can be insightful:

| Compound Name | Unique Features |

|---|---|

| 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (pyrimidin-2-yl)boronate | Contains pyrimidine moiety; potential for nucleic acid interactions |

| 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (aryl)boronate | Varies based on aryl substituent; different electronic properties |

The presence of specific substituents like fluoro and methylthio groups enhances reactivity and selectivity compared to other organoboron compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.